molecular formula C18H20N2O4 B12462554 N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide CAS No. 344933-34-2

N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide

Cat. No.: B12462554
CAS No.: 344933-34-2
M. Wt: 328.4 g/mol
InChI Key: SRNIMHIJAGWKKO-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy and methyl groups attached to the benzene ring, along with a methyleneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methoxy-4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and other substituted benzamides.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

344933-34-2

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide

InChI

InChI=1S/C18H20N2O4/c1-12-5-7-15(17(9-12)24-4)18(21)20-19-11-13-10-14(22-2)6-8-16(13)23-3/h5-11H,1-4H3,(H,20,21)

InChI Key

SRNIMHIJAGWKKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)OC)OC

Origin of Product

United States

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